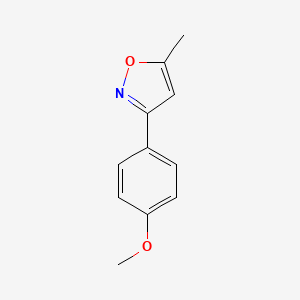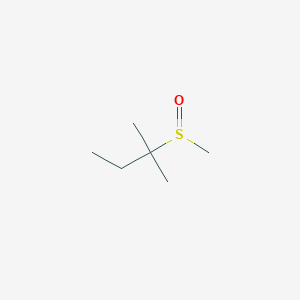
N-(4-Allyl-2-oxo-1,3-oxazolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide is a heterocyclic compound with the molecular formula C₁₃H₁₄N₂O₃ and a molecular weight of 246.26 g/mol . This compound features an oxazolidinone ring, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide typically involves the following steps :
Esterification: The initial step involves the esterification of the appropriate carboxylic acid with an alcohol to form an ester.
Cyanation: The ester is then subjected to cyanation to introduce a cyano group.
Cyclization: The cyano compound undergoes cyclization to form the oxazolidinone ring.
Aminolysis: Finally, the oxazolidinone is reacted with an amine to form the desired benzamide derivative.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide can undergo various chemical reactions, including :
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The oxazolidinone ring can be reduced to form a dihydrooxazole derivative.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Dihydrooxazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide has several scientific research applications, including :
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways . The oxazolidinone ring is known to inhibit protein synthesis in bacteria by binding to the bacterial ribosome, which may explain its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Flufenacet: A commercial herbicide with a similar amide structure.
Flubendiamide: An insecticide with a similar oxazolidinone ring.
Flutolanil: A fungicide with a similar benzamide moiety.
Uniqueness
N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide is unique due to its specific combination of an allyl group, an oxazolidinone ring, and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
361345-08-6 |
|---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
N-(2-oxo-4-prop-2-enyl-1,3-oxazolidin-3-yl)benzamide |
InChI |
InChI=1S/C13H14N2O3/c1-2-6-11-9-18-13(17)15(11)14-12(16)10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,14,16) |
InChI Key |
AGPAHUVQHISOAS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1COC(=O)N1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]-](/img/structure/B12904324.png)

![(4R)-1-[(Benzyloxy)carbonyl]-4-hydroxy-L-prolylglycine](/img/structure/B12904335.png)

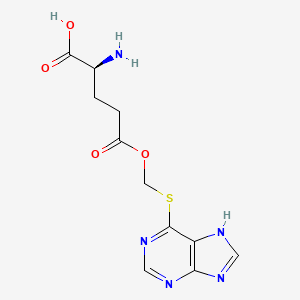

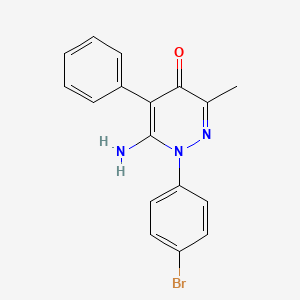

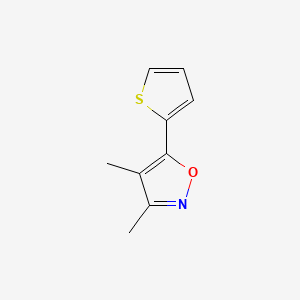
![3-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12904369.png)
![Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-](/img/structure/B12904371.png)
